molecular formula C17H25NO B3854107 N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine

N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine

Cat. No.: B3854107
M. Wt: 259.4 g/mol
InChI Key: CCNQDJBFEWKMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with a phenyl group and an amine group attached to an oxolan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine typically involves the following steps:

    Formation of the oxolan-2-ylmethyl intermediate: This can be achieved by reacting oxirane with a suitable nucleophile under acidic or basic conditions.

    Cyclohexane ring functionalization: The cyclohexane ring is functionalized by introducing a phenyl group and an amine group through various substitution reactions.

    Coupling reaction: The oxolan-2-ylmethyl intermediate is then coupled with the functionalized cyclohexane ring under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group or the amine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation products: Nitro compounds or oxides.

    Reduction products: Secondary or tertiary amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study receptor-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating their activity and triggering downstream signaling pathways.

    Inhibiting enzymes: Blocking their catalytic activity and affecting metabolic processes.

    Altering cellular functions: Through interactions with cellular components, leading to changes in cell behavior.

Comparison with Similar Compounds

N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine can be compared with other similar compounds, such as:

    N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide: A compound with similar structural features but different functional groups.

    N-(oxolan-2-ylmethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide: Another compound with an oxolan-2-ylmethyl moiety but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)18-13-17-7-4-12-19-17/h1-3,5-6,15-18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNQDJBFEWKMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine
Reactant of Route 4
Reactant of Route 4
N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine
Reactant of Route 5
Reactant of Route 5
N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
N-(oxolan-2-ylmethyl)-4-phenylcyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.